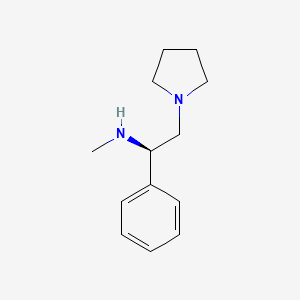

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

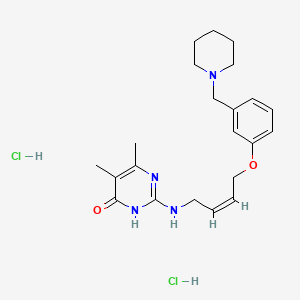

“®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The reaction conditions and yields can vary depending on the specific synthesis route .Molecular Structure Analysis

The molecular structure of “®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” is characterized by the presence of a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Scientific Research Applications

Catalysis and Synthesis : Chiral synthons related to (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine have been used in catalysis, particularly in transfer hydrogenation of ketones (Kumah et al., 2019). Similar compounds have also been applied in methoxycarbonylation of styrene as catalysts (Ngcobo et al., 2021).

DNA Interaction and Cytotoxicity : Certain Cu(II) complexes of tridentate ligands, including variations of the compound , show DNA binding propensity and demonstrate low toxicity for different cancer cell lines (Kumar et al., 2012).

Polymerization Processes : Zinc complexes bearing N,N'-bidentate ligands similar to this compound have shown effectiveness in ring-opening polymerization of rac-lactide, contributing to the field of polymer chemistry (Nayab et al., 2012).

Ligand Synthesis and Characterization : The synthesis of various ligands including variations of the compound has been explored, providing insights into their structural and solution characteristics, which are crucial for their application in different chemical processes (Canary et al., 1998).

Efficient Synthesis Methods : Research has been conducted on efficient methods for preparing enantiomers of N-methyl-1-phenyl-2-(1-pyrrolidinyl)ethanamine, highlighting its significance in synthetic chemistry (Sousa et al., 1997).

Neuroscience and Imaging : The compound has been studied in the context of neuroscience, particularly in synthesizing tracers for positron emission tomography (PET) studies of monoamine oxidase type A in the brain (Jensen et al., 2008).

Safety and Hazards

Future Directions

The future directions for research on “®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine” and related compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to influence the compound’s biological activity .

properties

IUPAC Name |

(1R)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINZYRWMDNKTBY-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CN1CCCC1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136329-39-0 |

Source

|

| Record name | (αR)-N-Methyl-α-phenyl-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136329-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.